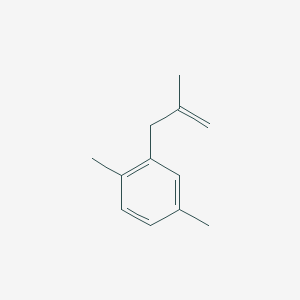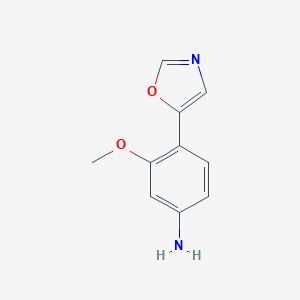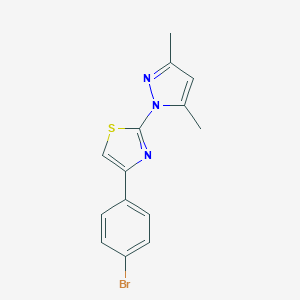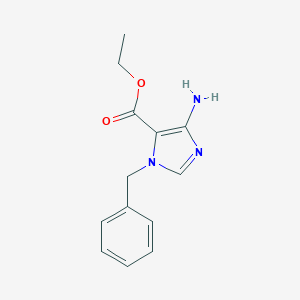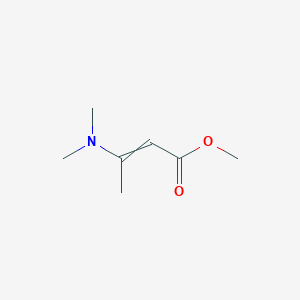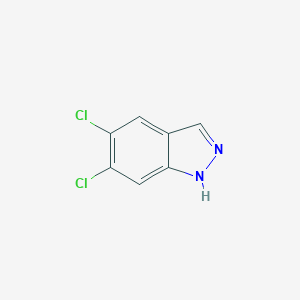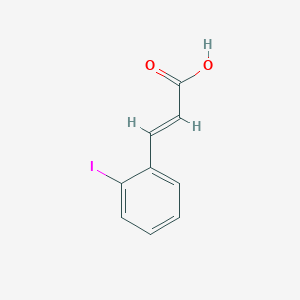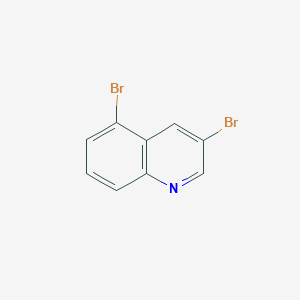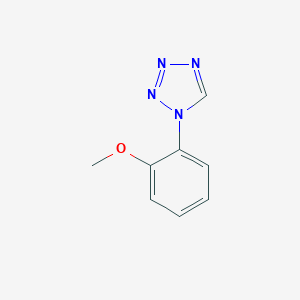
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol is a complex organic compound characterized by its cyclohexane ring structure substituted with three benzyloxy groups and three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol typically involves multiple steps, starting from simpler precursors. One common method involves the protection of cyclohexane-1,3,5-triol with benzyl groups. This can be achieved through the reaction of cyclohexane-1,3,5-triol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of cyclohexane-1,3,5-trione or corresponding carboxylic acids.
Reduction: Formation of cyclohexane-1,3,5-triol.
Substitution: Formation of cyclohexane derivatives with various functional groups replacing the benzyloxy groups.
Applications De Recherche Scientifique
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3,5-triol: Lacks the benzyloxy groups, making it less lipophilic.
2,4,6-Tris(benzyloxy)phenol: Similar structure but with a phenol ring instead of a cyclohexane ring.
1,3,5-Tris(benzyloxy)benzene: Another aromatic analog with different chemical properties.
Uniqueness
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol is unique due to its combination of benzyloxy and hydroxyl groups on a cyclohexane ring, providing a distinct set of chemical and physical properties. Its stereochemistry also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Propriétés
IUPAC Name |
2,4,6-tris(phenylmethoxy)cyclohexane-1,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCYGABGBWWZKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
